molecular formula C33H38ClN3O5 B235019 N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine CAS No. 150871-05-9

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine

Cat. No. B235019
CAS RN: 150871-05-9
M. Wt: 592.1 g/mol
InChI Key: LZZPPPZINPSHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, also known as ACEA, is a synthetic cannabinoid receptor agonist that has gained significant attention in the field of pharmacology and drug discovery. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.

Mechanism of Action

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine acts as a selective agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. The activation of CB1 receptors by this compound leads to the inhibition of the release of neurotransmitters such as glutamate and GABA, resulting in the modulation of pain and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine in lab experiments is its high selectivity for the CB1 receptor, which allows for more specific targeting of the receptor. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine. One area of research could focus on the development of more potent and selective CB1 receptor agonists. Another area of research could focus on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine involves the reaction between two precursor compounds, 2-adamantyl 4-bromobenzoate and 4-chlorophenyl glycine, followed by the addition of alpha-methyltryptophan. The reaction is carried out in the presence of a palladium catalyst, and the final product is purified through chromatography.

Scientific Research Applications

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

150871-05-9

Molecular Formula

C33H38ClN3O5

Molecular Weight

592.1 g/mol

IUPAC Name

2-[[2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]-[2-(4-chlorophenyl)ethyl]amino]acetic acid

InChI

InChI=1S/C33H38ClN3O5/c1-33(17-25-18-35-28-5-3-2-4-27(25)28,31(40)37(19-29(38)39)11-10-20-6-8-26(34)9-7-20)36-32(41)42-30-23-13-21-12-22(15-23)16-24(30)14-21/h2-9,18,21-24,30,35H,10-17,19H2,1H3,(H,36,41)(H,38,39)

InChI Key

LZZPPPZINPSHEI-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)N(CCC3=CC=C(C=C3)Cl)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)N(CCC3=CC=C(C=C3)Cl)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

synonyms

ACYCG
N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine
N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, (D)-isomer
N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, (DL)-isomer
RB 211
RB-211

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.